1-Ethylimidazole-4,5-dicarboxylic acid

Übersicht

Beschreibung

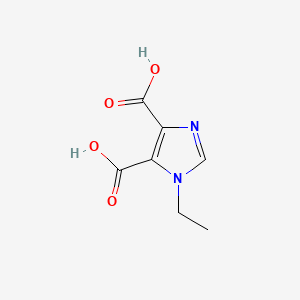

1-Ethylimidazole-4,5-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O4 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethylimidazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of imidazole-4,5-dicarboxylic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Material: Imidazole-4,5-dicarboxylic acid.

Reagents: Ethyl halide (e.g., ethyl bromide), base (e.g., potassium carbonate).

Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Oxidation and Decarboxylation Reactions

EIDC undergoes controlled oxidation under acidic conditions. A patent method ( ) demonstrates its synthesis via H₂O₂-mediated oxidation of 2-ethyl-3/4-tolimidazole precursors in concentrated H₂SO₄. Key parameters include:

| Reaction Condition | Value |

|---|---|

| Temperature | 120°C |

| Reaction Time | 12 h |

| Yield | 64–67% |

| Purity | 97.2–97.6% |

This method avoids isomer separation by using mixed tolimidazole precursors, streamlining production .

Coordination Chemistry and Metal Complexation

EIDC acts as a polydentate ligand due to its carboxylate and imidazole nitrogen donors. Studies reveal:

-

Vanadium Coordination : Forms tetrakis(1-isopropylimidazole)-bridged complexes with V=O bonds (V–O: 1.611–1.627 Å, V–N: 2.071–2.097 Å) .

-

Cobalt/Nickel Complexes : Synthesizes 0D structures with 2-propyl/2-methyl derivatives, extended into 3D networks via hydrogen bonding .

The zwitterionic tautomer (carboxylate at C4, carboxylic acid at C5) dominates in aqueous crystallization, influencing metal-binding modes .

Esterification and Copolymerization

EIDC reacts with epoxidized linseed oil (ELO) and dicarboxylic acids (e.g., DTBA) to form thermosetting polymers. Initiators like imidazole (IM) lower curing temperatures:

| IM Concentration | Tₚₑₐₖ (°C) | ΔH (J·g⁻¹) | T₉ (°C) |

|---|---|---|---|

| 0% | 184 | 248 | 13 |

| 5% | 146 | 190 | 84 |

FT-IR and ¹H NMR confirm epoxy–carboxylic acid esterification, with IM accelerating cross-linking kinetics .

Amidation and Pharmacological Derivatives

EIDC derivatives exhibit antinociceptive activity. Bis-methylamides (e.g., 1-ethyl-2-propylimidazole-4,5-dicarboxamide) show:

-

Mechanical Pain Threshold : 45% increase at 10 mg/kg (vs. 28% for analgin) .

-

Thermal Pain Latency : 2.3x longer response time in hot-water tail-flick tests .

Synthesis involves sequential amidation of dimethyl esters followed by N-alkylation, achieving >95% purity .

Supramolecular Assembly

Hydrogen-bonding interactions drive EIDC’s crystalline architecture:

-

Zwitterionic Packing : 1-Ethyl derivatives form layered structures via O–H···O bonds (2.58–2.65 Å) .

-

Tautomeric Mixing : Longer alkyl chains (e.g., propyl) induce equimolar neutral/zwitterionic forms, altering solubility .

Key Data Table: Comparative Reactivity of EIDC Derivatives

Mechanistic Insights

-

Acid-Catalyzed Esterification : Protonation of epoxy oxygen enhances nucleophilic attack by carboxylate .

-

Radical Oxidation : H₂O₂ generates hydroxyl radicals, cleaving methyl groups to carboxylic acids .

-

Tautomer-Dependent Reactivity : Zwitterionic forms favor ionic interactions, while neutral forms enable covalent bonding .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form reliable hydrogen-bonding motifs enhances its utility in creating stable molecular structures .

Biology

- Biological Activity : Research indicates that 1-ethylimidazole-4,5-dicarboxylic acid exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it interacts with various cellular targets, influencing processes such as cell signaling and gene expression .

Medicine

- Drug Development : The compound is investigated for its potential use as a ligand for glutamatergic receptors, which are involved in learning and memory processes. Its interactions may influence neuronal excitability and synaptic plasticity, making it a candidate for neuropharmacological research .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals and materials, including catalysts and polymers. Its unique chemical structure allows it to participate in various chemical reactions that are beneficial for material science .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various imidazole derivatives found that this compound demonstrated significant activity against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

This indicates its potential as an effective antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Interference with DNA topoisomerase activity |

| MCF7 (Breast) | 20 | Induction of apoptosis |

Wirkmechanismus

The mechanism of action of 1-ethylimidazole-4,5-dicarboxylic acid depends on its specific application. In biological systems, it may act as a ligand for enzymes or receptors, modulating their activity. The compound’s imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

1-Ethylimidazole-4,5-dicarboxylic acid can be compared with other imidazole derivatives, such as:

Imidazole-4,5-dicarboxylic acid: Lacks the ethyl group, leading to different chemical and biological properties.

1-Methylimidazole-4,5-dicarboxylic acid: Contains a methyl group instead of an ethyl group, resulting in variations in reactivity and applications.

1-Propylimidazole-4,5-dicarboxylic acid: Contains a propyl group, which may affect its solubility and interaction with biological targets.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the ethyl group can enhance its lipophilicity and ability to interact with hydrophobic biological targets.

Biologische Aktivität

1-Ethylimidazole-4,5-dicarboxylic acid (EIDA) is a compound of increasing interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and pharmacological applications, supported by relevant data and case studies.

EIDA exhibits significant interactions with various enzymes and biomolecules. Notably, it interacts with cytochrome P450 enzymes , which are crucial for drug metabolism. This interaction can lead to either inhibition or modification of enzyme activity, impacting the metabolism of numerous substrates. Additionally, EIDA can form complexes with metal ions, influencing its biochemical behavior and potential therapeutic applications.

Cellular Effects

EIDA has profound effects on cellular processes. It modulates cell signaling pathways and gene expression, particularly in response to oxidative stress. For instance, studies have shown that EIDA can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and reactive oxygen species (ROS) production .

Table 1: Summary of Cellular Effects of EIDA

| Effect | Description |

|---|---|

| Gene Expression | Modulates genes related to oxidative stress |

| Metabolism | Alters production of ROS and activates antioxidant pathways |

| Cell Signaling | Influences various signaling pathways |

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of EIDA involve its binding to specific biomolecules. This binding can lead to the inhibition or activation of target molecules such as enzymes and receptors. For example, EIDA has been found to inhibit certain enzymes by occupying their active sites, thus preventing substrate binding . Moreover, it may interact with transcription factors, influencing gene expression.

Pharmacological Activity

Recent studies have highlighted the antiparkinsonian activity of EIDA derivatives. In animal models of parkinsonism induced by reserpine, derivatives of EIDA demonstrated significant improvements in locomotor activity and reductions in catalepsy compared to control groups . The dose-dependent effects observed suggest that EIDA may enhance dopaminergic transmission, making it a candidate for further development as an antiparkinsonian agent.

Case Study: Antiparkinsonian Activity

A study involving the administration of EIDA derivatives (IEM2258 and IEM2247) showed that at doses ranging from 0.2 to 0.5 mmol, these compounds significantly improved locomotor activity in mice subjected to reserpine-induced extrapyramidal disorders. The results indicated that IEM2258 outperformed amantadine, a standard antiparkinsonian drug .

Dosage Effects in Animal Models

The biological effects of EIDA vary significantly with dosage. Low doses may yield beneficial effects such as metabolic modulation and oxidative stress reduction, while high doses can lead to toxicity and cellular damage . This threshold effect underscores the importance of dosage in therapeutic applications.

Table 2: Dose-Dependent Effects of EIDA

| Dose (mmol) | Effect | Outcome |

|---|---|---|

| 0.1 | Minimal effect | No significant change |

| 0.2 | Moderate improvement | Increased locomotor activity |

| 0.4 - 0.5 | Significant improvement | Enhanced antiparkinsonian effect |

| >0.5 | Toxicity | Cellular damage observed |

Metabolic Pathways

EIDA is involved in various metabolic pathways through its interactions with enzymes essential for its metabolism. Notably, cytochrome P450 enzymes facilitate its biotransformation into several metabolites that can influence metabolic flux within cells . Understanding these pathways is crucial for elucidating the compound's pharmacokinetics and potential therapeutic uses.

Eigenschaften

IUPAC Name |

1-ethylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-9-3-8-4(6(10)11)5(9)7(12)13/h3H,2H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALUVAMJOLDSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235461 | |

| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86263-61-8 | |

| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086263618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of increasing the alkyl chain length on the crystal structure of 1-substituted imidazole-4,5-dicarboxylic acids?

A1: Increasing the alkyl chain length in 1-substituted imidazole-4,5-dicarboxylic acids leads to significant changes in their crystal structures []. For instance, while 1-methylimidazole-4,5-dicarboxylic acid and 1-ethylimidazole-4,5-dicarboxylic acid crystallize in zwitterionic forms, their 1-propyl and 1-butyl counterparts crystallize as a unique equimolar mixture of neutral and zwitterionic tautomers []. This difference is attributed to steric factors influencing both the packing arrangement and tautomeric composition within the unit cell [].

Q2: Is there any structural information available for this compound?

A2: While the provided abstracts don't contain specific spectroscopic data for this compound, one study focuses on a related compound, this compound di(methylamide), also known as ethimizol []. This research investigates both the isolated molecular structure and its conformation within the crystal lattice [], suggesting that similar structural analyses might be applicable to this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.